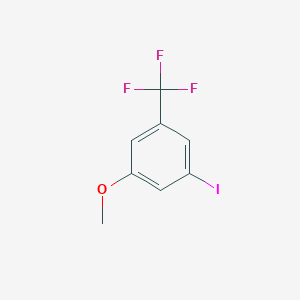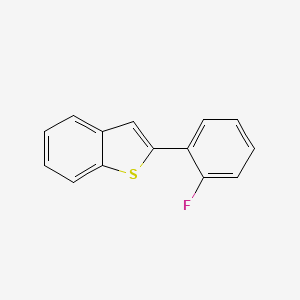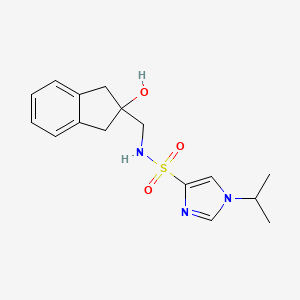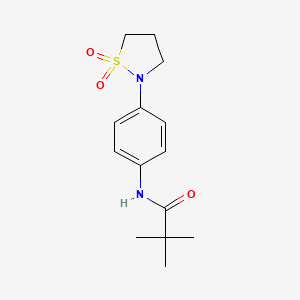![molecular formula C7H9FO B2364612 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one CAS No. 262852-00-6](/img/structure/B2364612.png)
1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one” is a chemical compound with the molecular formula C7H9FO . It has a molecular weight of 128.14 g/mol . The IUPAC name for this compound is 1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C7H9FO/c1-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 . The Canonical SMILES is CC(=O)C12CC(C1)(C2)F .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 17.1 Ų . It has a complexity of 166 . The compound has a rotatable bond count of 1 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .科学的研究の応用
Exploration of Novel Chemical Space
1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one and similar compounds are at the forefront of exploring novel chemical spaces, crucial in modern medicinal chemistry. They serve as interesting building blocks due to unique structural properties. Goh and Adsool (2015) demonstrated an expedient synthesis of a related compound, 3-fluorobicyclo[1.1.1]pentan-1-amine, emphasizing the importance of these compounds in developing new chemical entities (Goh & Adsool, 2015).
Bridgehead-Bridgehead Interactions
The bicyclo[1.1.1]pentane ring system, a core structure in these compounds, exhibits intriguing bridgehead-bridgehead interactions. A study by Adcock et al. (1999) on various substituted bicyclo[1.1.1]pentane-1-carboxylic acids highlighted a range of reactivities, providing insights into electronic effects through this unique ring system (Adcock et al., 1999).
Ring System Stability and Reactivity
The stability and reactivity of the bicyclo[1.1.1]pentane ring system, a key aspect of 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one, have been a subject of study. Reed et al. (2002) explored the formation of a 1-bicyclo[1.1.1]pentyl anion, providing valuable data on the acidity and C-H bond dissociation energy, crucial for understanding the reactivity of these compounds (Reed et al., 2002).
Synthesis and Solvolysis
The synthesis and solvolysis of related compounds, such as 1-Bromobicyclo[1.1.1]pentane, have been studied to understand the solvolytic behavior of these molecules. Della and Taylor (1990) found that 1-Bromobicyclo[1.1.1]pentane undergoes solvolysis faster than t-butyl bromide, indicating the unique reactivity of the bicyclo[1.1.1]pentane core (Della & Taylor, 1990).
Photochromic and Fluorescent Applications
Compounds containing the bicyclo[1.1.1]pentane unit have been utilized in photochromic and fluorescent applications. De Meijere et al. (2007) synthesized a compound linking photochromic units with a 1,5-dimethoxy-9,10-di(phenylethynyl)anthracene fluorophore, demonstrating the potential of these compounds in advanced material sciences (De Meijere et al., 2007).
NMR Characterization and Strain Analysis
NMR characterization and analysis of the strain in the bicyclo[1.1.1]pentane ring system, crucial for understanding the electronic structure and reactivity, have been conducted. Shtarev et al. (2001) provided detailed NMR data on partially bridge-fluorinated dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylates, offering insights into the electronic environment and molecular strain in these compounds (Shtarev et al., 2001).
Unexpected In Vivo Conjugation Pathway
An unexpected in vivo conjugation pathway involving bicyclo[1.1.1]pentane was discovered in the context of hepatitis C NS5B inhibitors. Zhuo et al. (2016) identified a unique phosphocholine conjugation on the bicyclic moiety, revealing novel metabolic pathways and enhancing understanding of xenobiotic metabolism (Zhuo et al., 2016).
特性
IUPAC Name |
1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO/c1-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEQUEPLYKWIQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2364531.png)
![3-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2364533.png)

![4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B2364538.png)
![2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2364540.png)
![methyl 3-({(2Z)-7-hydroxy-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2364541.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2364544.png)
![methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate](/img/structure/B2364545.png)

![11-[(3-Fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2364547.png)
![6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2364550.png)

